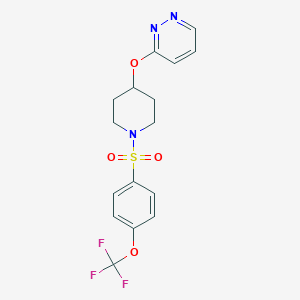

3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

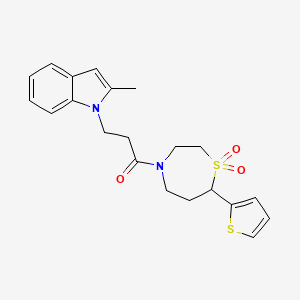

The compound “3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, connected to a piperidine ring via an oxygen atom . The piperidine ring is further substituted with a trifluoromethoxy phenyl sulfonyl group .

科学的研究の応用

Antimicrobial and Antibacterial Applications

Activated Nitriles in Heterocyclic Chemistry : Research demonstrates the utility of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, prepared using a related starting material, showing significant antimicrobial activity. This underscores the potential of derivatives in antimicrobial applications (Ammar et al., 2004).

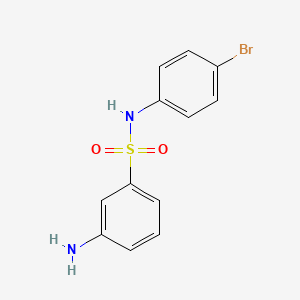

Synthesis and Antibacterial Evaluation : A study focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents reveals the preparation of derivatives with high antibacterial activities, indicating the relevance of such compounds in combating bacterial infections (Azab et al., 2013).

Herbicidal Activities

Novel Pyridazine Derivatives for Herbicidal Use : The synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives was investigated, with some compounds exhibiting excellent herbicidal activities. This highlights the potential of such derivatives in agricultural applications, particularly as herbicides (Xu et al., 2012).

Anticancer Activity

Anticancer Potential of Pyridazinone Derivatives : A research aimed at synthesizing new series of 3(2h)-one pyridazinone derivatives demonstrated potential antioxidant activity, which is crucial for anticancer applications. Molecular docking studies further supported their potential efficacy in anticancer treatments (Mehvish & Kumar, 2022).

作用機序

Target of Action

Similar compounds have been reported to exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common mechanism involved in the action of similar compounds . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Similar compounds have been reported to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression and mitigating apoptosis and inflammation .

Result of Action

Similar compounds have been reported to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis and inflammation .

Action Environment

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is involved in the action of similar compounds, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(23,24)22-10-7-12(8-11-22)25-15-2-1-9-20-21-15/h1-6,9,12H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGKYUUNYWKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)

![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)

![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)

![2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2783056.png)